3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)piperidine
Overview
Description
The compound “3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)piperidine” is a chemical compound with the molecular formula C10H16N4 . It contains a cyclopropyl group attached to a 1H-1,2,4-triazol-3-yl group, which is further attached to a piperidine ring .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopropyl group, a 1H-1,2,4-triazol-3-yl group, and a piperidine ring . The InChI code for this compound is 1S/C10H16N4/c1-2-8(6-11-5-1)10-12-9(13-14-10)7-3-4-7/h7-8,11H,1-6H2,(H,12,13,14) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 192.26 . The storage temperature is room temperature .Scientific Research Applications
Triazole Derivatives
Triazole derivatives, including the 1,2,4-triazole ring system, are of significant interest in the development of new drugs due to their diverse biological activities. They have been studied for their potential anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The versatility of the triazole ring system allows for structural variations, making these compounds valuable in the search for new therapeutic agents. There is a continuous effort to develop new, more efficient methods for preparing triazoles, considering aspects of green chemistry and sustainability to address emerging diseases and the challenge of antibiotic-resistant bacteria (Ferreira et al., 2013).
Piperidine Derivatives
Piperidine derivatives are recognized for their role in the pharmacophore of several antipsychotic agents. Arylcycloalkylamines, including phenyl piperidines and piperazines and their arylalkyl substituents, are key pharmacophoric groups that improve the potency and selectivity of binding affinity at D(2)-like receptors. The selectivity and potency of these compounds at these receptors are influenced by the structural configuration of the arylalkyl moieties, demonstrating the significant medicinal potential of piperidine derivatives (Sikazwe et al., 2009).
Safety And Hazards
properties
IUPAC Name |
3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-2-8(6-11-5-1)10-12-9(13-14-10)7-3-4-7/h7-8,11H,1-6H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUSQAMYBYWEDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NNC(=N2)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)piperidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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